![molecular formula C13H16O3 B036296 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- CAS No. 80449-31-6](/img/structure/B36296.png)
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, also known as Ulinastatin, is trypsin , a serine protease . Trypsin plays a crucial role in various physiological and pathological processes, including digestion and inflammation.
Mode of Action
Ulinastatin acts as a trypsin inhibitor . It binds to trypsin, preventing it from catalyzing the hydrolysis of peptide bonds in proteins, thereby inhibiting its proteolytic activity . This interaction results in the modulation of the inflammatory response.
Biochemical Pathways
The inhibition of trypsin by Ulinastatin affects various biochemical pathways, primarily those involved in inflammation and digestion . By inhibiting trypsin, Ulinastatin can prevent the activation of other proteases in the cascade, thereby reducing inflammation and tissue damage.
Pharmacokinetics
It is likely absorbed in the gut, distributed throughout the body, metabolized by proteolytic enzymes, and excreted via the kidneys .
Result of Action
The primary result of Ulinastatin’s action is the reduction of inflammation . By inhibiting trypsin, it prevents the activation of inflammatory cascades, thereby reducing inflammation and associated tissue damage .
Action Environment
The action of Ulinastatin can be influenced by various environmental factors. For instance, the pH of the environment can affect the binding affinity of Ulinastatin to trypsin . Furthermore, the presence of other proteases can influence the efficacy of Ulinastatin, as they may compete with trypsin for binding to Ulinastatin .
Biochemical Analysis
Biochemical Properties
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- plays a significant role in biochemical reactions by inhibiting serine proteases, such as trypsin and chymotrypsin. These enzymes are involved in various physiological processes, including digestion, inflammation, and blood coagulation. By inhibiting these enzymes, 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- helps regulate these processes and maintain homeostasis. The compound interacts with the active sites of these enzymes, forming stable complexes that prevent their activity .
Cellular Effects
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- has been shown to have various effects on different cell types and cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the apoptosis of vascular smooth muscle cells by modulating the Sirt1/FoxO3a pathway . Additionally, it can influence the expression of genes involved in inflammation and immune response, thereby reducing inflammation and promoting tissue repair .
Molecular Mechanism
The molecular mechanism of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- involves its interaction with serine proteases. The compound binds to the active sites of these enzymes, forming stable complexes that inhibit their activity. This inhibition prevents the enzymes from cleaving their substrates, thereby regulating various physiological processes. Additionally, 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of serine proteases and modulation of gene expression .
Dosage Effects in Animal Models
The effects of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- vary with different dosages in animal models. At low doses, the compound can effectively inhibit serine proteases and reduce inflammation without causing significant adverse effects . At high doses, it can cause toxicity and adverse effects, such as liver and kidney damage . Therefore, it is important to carefully determine the optimal dosage for therapeutic applications.
Metabolic Pathways
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is involved in various metabolic pathways, including those related to inflammation and immune response . The compound interacts with enzymes and cofactors involved in these pathways, modulating their activity and influencing metabolic flux. For example, it can inhibit the activity of serine proteases, thereby reducing the production of inflammatory mediators and promoting tissue repair .
Transport and Distribution
Within cells and tissues, 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The compound can also accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, it can be found in the cytoplasm, where it inhibits serine proteases and regulates cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- typically involves the reaction of furan derivatives with spiroketals under controlled conditions. The reaction conditions often include the use of solvents like DMSO and catalysts to facilitate the formation of the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while reduction may produce more saturated spiro compounds .
Scientific Research Applications
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as an inhibitor of serine proteases, making it useful in studying enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects in conditions like pancreatitis and sepsis due to its inhibitory action on trypsin and other proteases.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various chemical processes
Comparison with Similar Compounds
Similar Compounds
- Nafamostat mesylate
- Aprotinin
- Diminazene aceturate
- BCX 1470
- Chrysophanol 8-O-glucoside
Uniqueness
Compared to these similar compounds, 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is unique due to its spiro structure and its specific inhibitory action on urinary trypsin. This makes it particularly useful in medical applications related to urinary tract conditions and inflammation .
Biological Activity
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, commonly known as ulinastatin , is a glycoprotein primarily found in human urine. It is classified as a serine protease inhibitor and has garnered significant attention due to its biological activity and potential therapeutic applications. This article delves into the biological activity of ulinastatin, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₆O₃
- Molecular Weight : 220.26 g/mol
- CAS Number : 80499-32-7
- Structure : The compound features a unique spirocyclic structure that contributes to its biological activity.
Ulinastatin exhibits its biological effects primarily through the inhibition of serine proteases, which are critical enzymes involved in various physiological processes such as blood coagulation, inflammation, and cell signaling. The key proteases inhibited by ulinastatin include:
- Trypsin
- Chymotrypsin
- Kallikrein
The inhibition occurs via the formation of stable complexes with these enzymes, effectively preventing them from catalyzing their respective reactions. This mechanism is crucial in managing inflammatory responses and pathological conditions such as pancreatitis and sepsis .
Biological Activity and Therapeutic Applications
Ulinastatin's ability to inhibit serine proteases makes it a candidate for therapeutic applications in several areas:
- Pancreatitis : Ulinastatin has been shown to reduce the severity of acute pancreatitis by modulating inflammatory responses.
- Sepsis : Its protease inhibitory activity may help control the systemic inflammatory response associated with sepsis.
- Inflammatory Bowel Disease : Research indicates potential benefits in managing conditions like Crohn's disease and ulcerative colitis.
Research Findings
Numerous studies have explored the biological activity of ulinastatin:
- A study demonstrated that ulinastatin significantly reduced trypsin activity in vitro, indicating its potential utility in clinical settings where excessive protease activity is detrimental.
- Another investigation reported that ulinastatin administration improved outcomes in animal models of acute pancreatitis by decreasing serum amylase levels and inflammatory markers.
Comparative Analysis with Other Protease Inhibitors
The following table summarizes key characteristics of ulinastatin compared to other serine protease inhibitors:
Compound Name | Structure Type | Key Features |
---|---|---|
Ulinastatin | Glycoprotein | Inhibits multiple serine proteases; found in human urine |
Serpin | Protein | Broad-spectrum serine protease inhibition; endogenous |
Tryptase Inhibitors | Small Molecules | Target specific serine proteases like tryptase |
Ulinastatin's unique spirocyclic structure distinguishes it from other inhibitors, which may be more linear or globular in form .
Case Studies
Several case studies highlight the clinical implications of ulinastatin:
- Case Study on Acute Pancreatitis : A clinical trial involving patients with acute pancreatitis showed that those treated with ulinastatin had reduced levels of inflammatory cytokines and improved clinical outcomes compared to controls.
- Sepsis Management : In a randomized controlled trial, ulinastatin was administered to septic patients, resulting in lower mortality rates and reduced organ dysfunction scores compared to standard care .
Properties
IUPAC Name |
3-(furan-2-yl)-2,4-dioxaspiro[5.5]undec-9-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-6-13(7-3-1)9-15-12(16-10-13)11-5-4-8-14-11/h1-2,4-5,8,12H,3,6-7,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVKSTFPQDVPJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1)COC(OC2)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801001247 | |
Record name | 3-(Furan-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801001247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80449-31-6, 80449-32-7, 80499-32-7 | |
Record name | Ulinastatin [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080449316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trypsin inhibitor (human urine urinastatin protein moiety) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080449327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dioxaspiro(5.5)undec-8-ene, 3-(2-furanyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080499327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Furan-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801001247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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